2-{[2-(Trifluoromethyl)-4-pyridinyl]amino}benzenecarbonitrile
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Overview
Description
2-{[2-(Trifluoromethyl)-4-pyridinyl]amino}benzenecarbonitrile is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to an aminobenzene carbonitrile moiety. This compound is notable for its applications in various fields, including medicinal chemistry and materials science, due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
The primary targets of 2-{[2-(Trifluoromethyl)-4-pyridinyl]amino}benzenecarbonitrile are currently unknown. This compound is a derivative of pyridine, which is known to be involved in the synthesis of active pharmaceutical ingredients . .
Biochemical Pathways
As a derivative of pyridine, it may be involved in various biochemical reactions, but the specific pathways and their downstream effects are currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Trifluoromethyl)-4-pyridinyl]amino}benzenecarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Intermediate: The starting material, 2-(trifluoromethyl)pyridine, is synthesized through a nucleophilic substitution reaction where a trifluoromethyl group is introduced to the pyridine ring.
Amination Reaction: The intermediate undergoes an amination reaction to introduce the amino group at the 4-position of the pyridine ring.
Coupling with Benzenecarbonitrile: The aminopyridine intermediate is then coupled with benzenecarbonitrile under conditions that facilitate the formation of the final product. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like palladium.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reagent concentrations, which is crucial for the efficient synthesis of complex organic molecules.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Trifluoromethyl)-4-pyridinyl]amino}benzenecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the amino group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces primary amines.
Scientific Research Applications
2-{[2-(Trifluoromethyl)-4-pyridinyl]amino}benzenecarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its role as an inhibitor in various biochemical pathways.
Medicine: It is investigated for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)pyridine: A precursor in the synthesis of the target compound, known for its use in various organic reactions.
4-Amino-2-(trifluoromethyl)pyridine: Another intermediate with similar structural features, used in the synthesis of pharmaceuticals.
Benzenecarbonitrile: A simpler nitrile compound used as a building block in organic synthesis.
Uniqueness
2-{[2-(Trifluoromethyl)-4-pyridinyl]amino}benzenecarbonitrile is unique due to the combination of its trifluoromethyl group and aminobenzene carbonitrile moiety, which imparts distinct chemical and biological properties. This combination enhances its reactivity and potential for interaction with biological targets, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2-[[2-(trifluoromethyl)pyridin-4-yl]amino]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3/c14-13(15,16)12-7-10(5-6-18-12)19-11-4-2-1-3-9(11)8-17/h1-7H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPYNHWFRJCGRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC2=CC(=NC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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